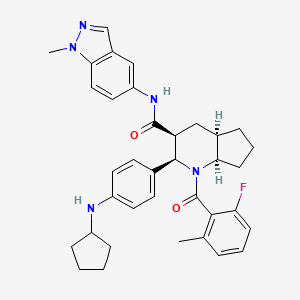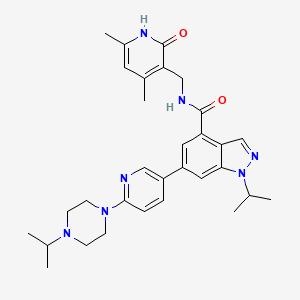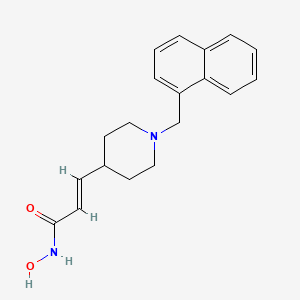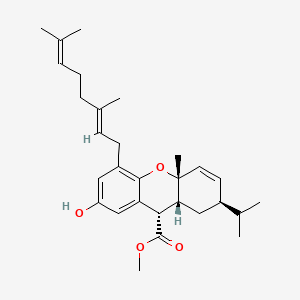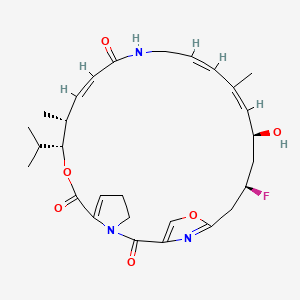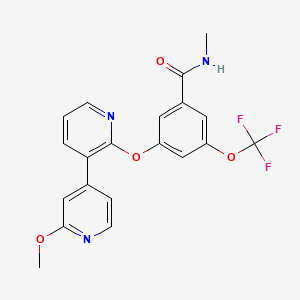
Aurora Kinases-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurora Kinases-IN-3 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases essential for cell proliferation and play a crucial role in cellular division by controlling chromatid segregation . This compound has shown potential in cancer therapy by inhibiting the activity of these kinases, thereby preventing the uncontrolled proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-3 typically involves the construction of a pyrimidine-based scaffold, which is a common structure in many anticancer agents . The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Functionalization: Introduction of various functional groups to enhance the inhibitory activity against Aurora kinases.
Purification: The final compound is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective production methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry may be used for quality control.
Análisis De Reacciones Químicas
Types of Reactions: Aurora Kinases-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Aplicaciones Científicas De Investigación
Aurora Kinases-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Helps in understanding the molecular mechanisms of mitosis and chromatid segregation.
Industry: Can be used in the development of new anticancer drugs and as a reference compound in drug discovery research.
Mecanismo De Acción
Aurora Kinases-IN-3 exerts its effects by inhibiting the activity of Aurora kinases. These kinases are involved in the regulation of mitosis, and their inhibition leads to the disruption of chromatid segregation and cell division . The compound binds to the active site of the kinases, preventing their phosphorylation activity. This inhibition results in the arrest of the cell cycle and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Aurora Kinases-IN-3 is unique compared to other similar compounds due to its specific inhibitory activity against all three members of the Aurora kinase family. Some similar compounds include:
MLN8054: Selective inhibitor of Aurora kinase A.
ZM447439: Inhibitor of Aurora kinase B.
VX-680 (Tozasertib): Pan-Aurora inhibitor with activity against Aurora kinase A, B, and C.
This compound stands out due to its balanced inhibitory activity across all three kinases, making it a versatile tool in cancer research and therapy.
Propiedades
Fórmula molecular |
C20H16F3N3O4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
3-[3-(2-methoxypyridin-4-yl)pyridin-2-yl]oxy-N-methyl-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C20H16F3N3O4/c1-24-18(27)13-8-14(11-15(9-13)30-20(21,22)23)29-19-16(4-3-6-26-19)12-5-7-25-17(10-12)28-2/h3-11H,1-2H3,(H,24,27) |
Clave InChI |
NVMJCTQSUKIXBG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C=CC=N2)C3=CC(=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




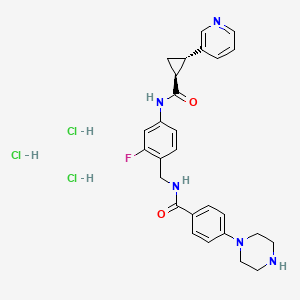
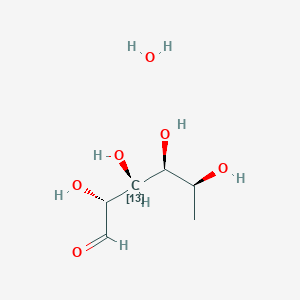
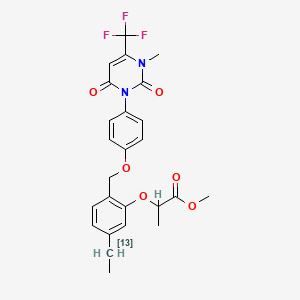
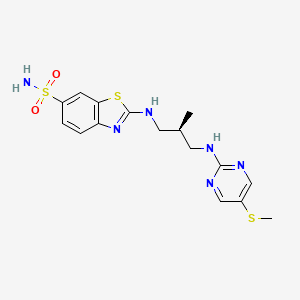
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
